Propanenitrile, 3-(tridecyloxy)-

Extractive distillation Hydrocarbon separation Thermodynamic selectivity

Propanenitrile, 3-(tridecyloxy)- (CAS 68239-19-0), also referred to as 3-(tridecyloxy)propiononitrile, is a member of the β-alkoxypropionitrile class, characterized by a polar nitrile headgroup linked via an ether oxygen to a linear 13-carbon hydrophobic tail. With a molecular formula of C₁₆H₃₁NO (MW 253.42 g/mol), a high logP of approximately 5.40–5.9, and a density of 0.866 g/cm³, this compound occupies a distinct physicochemical space within the alkoxynitrile family, positioning it as an intermediate-chain specialty solvent and synthetic building block where a balance of hydrophobicity, thermal stability (estimated boiling point 368.2 °C), and chemical versatility is required.

Molecular Formula C16H31NO
Molecular Weight 253.42 g/mol
CAS No. 68239-19-0
Cat. No. B12802062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanenitrile, 3-(tridecyloxy)-
CAS68239-19-0
Molecular FormulaC16H31NO
Molecular Weight253.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCOCCC#N
InChIInChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-13,15-16H2,1H3
InChIKeyQNXKSVYXNGTPLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanenitrile, 3-(tridecyloxy)- (CAS 68239-19-0): A C13 Long-Chain Alkoxynitrile for Specialized Solvent and Chemical Intermediate Applications


Propanenitrile, 3-(tridecyloxy)- (CAS 68239-19-0), also referred to as 3-(tridecyloxy)propiononitrile, is a member of the β-alkoxypropionitrile class, characterized by a polar nitrile headgroup linked via an ether oxygen to a linear 13-carbon hydrophobic tail [1]. With a molecular formula of C₁₆H₃₁NO (MW 253.42 g/mol), a high logP of approximately 5.40–5.9, and a density of 0.866 g/cm³, this compound occupies a distinct physicochemical space within the alkoxynitrile family, positioning it as an intermediate-chain specialty solvent and synthetic building block where a balance of hydrophobicity, thermal stability (estimated boiling point 368.2 °C), and chemical versatility is required [2].

Why Generic Substitution of Propanenitrile, 3-(tridecyloxy)- (CAS 68239-19-0) Carries Quantifiable Performance Risk


The β-alkoxypropionitrile series is not a commodity class where closer structural analogs are easily interchangeable without performance impact. Systematic studies on this solvent family have demonstrated that the alkyl chain length directly governs key thermodynamic parameters, including activity coefficients at infinite dilution and selectivity for hydrocarbon separations [1]. For example, moving from the C2 (β-ethoxypropionitrile) to the C12 or higher members of the series drastically alters solute selectivity [1]. Therefore, substituting the tridecyloxy (C13) moiety with alternative alkoxynitriles such as dodecyloxy (C12, CAS 56637-94-6) or tetradecyloxy (C14, CAS 68527-83-3) can result in quantifiable differences in extraction selectivity and solubility profiles, making the specific C13 variant a non-negotiable parameter in validated extraction or chemical intermediate processes [2].

Quantitative Evidence Guide: Differentiating Propanenitrile, 3-(tridecyloxy)- (CAS 68239-19-0) from Closest Analogs


Optimal Hydrophobic Selectivity Window for Extractive Distillation: Propanenitrile, 3-(tridecyloxy)- vs. Shorter Alkoxy Analogs

Kuchhal and Mallik (1976) demonstrated that β-alkoxypropionitrile selectivity for C4-hydrocarbons is a direct function of the alkoxy chain length. While β-methoxypropionitrile (C1, CAS 110-67-8) and β-ethoxypropionitrile (C2, CAS 2141-62-0) provide baseline selectivity, the extrapolation to longer C13 tridecyloxy chain dramatically reduces volatility and increases partitioning of non-polar solutes [1]. This class-level inference implies that Propanenitrile, 3-(tridecyloxy)- (C13) enables the separation of higher molecular weight hydrocarbon mixtures that are unsuitable for lighter β-alkoxypropionitriles due to their excessive volatility and lower selectivity for longer-chain alkanes [1].

Extractive distillation Hydrocarbon separation Thermodynamic selectivity

Differentiated Physical Properties for High-Boiling Solvent Applications: Propanenitrile, 3-(tridecyloxy)- (C13) vs. Dodecyloxy (C12) and Tetradecyloxy (C14) Analogs

The physical property progression along the 3-alkoxypropionitrile homologous series reveals that Propanenitrile, 3-(tridecyloxy)- (C13, CAS 68239-19-0) exhibits a boiling point of approximately 368.2 °C (at 760 mmHg), density of 0.866 g/cm³, and refractive index of 1.445 . In comparison, the C12 analog (CAS 56637-94-6) has a boiling point of 352.9 °C and density 0.867 g/cm³ , while the C14 analog (CAS 68527-83-3) boils at 163.5–164.5 °C at reduced pressure (1 mmHg) [1]. This 15 °C boiling point advantage over the C12 analog at atmospheric pressure provides a wider thermal processing window for high-temperature solvent applications without entering the even higher-boiling C14 regime [1].

Specialty solvent Boiling point Density

Controlled LogP for Membrane Penetration Studies: Interrogating the C13 Sweet Spot in Nitrile-Mediated Permeability

The calculated LogP of Propanenitrile, 3-(tridecyloxy)- is reported as 5.40 by SIELC and 5.9 (XLogP3-AA) on PubChem, placing it in a moderately high lipophilicity band [1][2]. This positions the compound between the C12 analog (estimated LogP approx. 4.9–5.0, derived from the one methylene unit difference) and the C14 analog (estimated LogP approx. 5.9–6.4). Patent EP 0050460 B1 explicitly claims that tridecyloxy- and tetradecyloxy-propane derivatives (including nitrile-containing variants) exhibit inhibitory activity on tumor cell multiplication and antimicrobial effects, indicating that the C13 chain length is biologically active and not interchangeable with shorter or longer chains without altering potency or selectivity [3].

Membrane permeability LogP Chemical biology probe

Deterministic HPLC Retention as a QC Fingerprint: Newcrom R1 Method for Propanenitrile, 3-(tridecyloxy)-

A validated reverse-phase HPLC method using a Newcrom R1 column has been published specifically for the separation and analysis of Propanenitrile, 3-(tridecyloxy)- [1]. The method employs acetonitrile/water/phosphoric acid (or formic acid for MS detection) as mobile phase, with smaller 3 µm particles available for UPLC applications [1]. In contrast, no comparable published, compound-specific HPLC method is identified for 3-(dodecyloxy)propiononitrile (C12, CAS 56637-94-6) or 3-(tetradecyloxy)propanenitrile (C14, CAS 68527-83-3) in the same database [2].

HPLC analysis Quality control Chromatographic method

Synthesis Intermediate Specificity: Alkoxynitrile-to-Amine Hydrogenation Yield Dependency on Chain Length

The cyanoethylation-hydrogenation route described in US Patent 3,417,136 converts β-alkoxypropionitriles to γ-alkoxypropylamines, which serve as key intermediates for amphoteric surfactants [1]. The nitrile hydrogenation step (R-O-CH₂CH₂-CN → R-O-CH₂CH₂CH₂-NH₂) requires specific catalyst and condition optimization that is dependent on the alkyl chain length; longer alkyl chains such as C13 demand higher hydrogen pressures or longer residence times compared to shorter C8–C10 analogs to achieve comparable conversion rates [1]. Selecting the C13 alkoxynitrile as the starting material commits the user to a specific amine intermediate that cannot be achieved by hydrogenating C12 or C14 analogs without obtaining a different chain-length amine product [1].

Chemical intermediate Hydrogenation Surfactant precursor

Top Application Scenarios for Propanenitrile, 3-(tridecyloxy)- (CAS 68239-19-0) Based on Quantitative Differentiation Evidence


High-Temperature Extractive Distillation of Heavy Hydrocarbon Fractions

This compound's high boiling point (368.2 °C at atmospheric pressure) and extrapolated high selectivity for non-polar solutes, as inferred from the established structure-selectivity relationship in the β-alkoxypropionitrile series [1], make it a candidate solvent for extractive distillation of high-boiling hydrocarbon mixtures. Its 15 °C higher boiling point compared to the C12 analog allows operation at elevated distillation temperatures without solvent loss, while maintaining the nitrile-mediated selectivity for unsaturated hydrocarbons established for this compound class [1].

Synthesis of C13-Tailored Amphoteric Surfactants via Hydrogenation

The cyanoethylation-hydrogenation pathway documented in US 3,417,136 enables conversion of β-alkoxypropionitriles into γ-alkoxypropylamines [2]. Propanenitrile, 3-(tridecyloxy)- uniquely serves as the precursor for γ-tridecyloxypropylamine, a surfactant intermediate whose HLB cannot be replicated by hydrogenating the C12 or C14 analogs [2]. This specificity is critical for formulators requiring a C13 hydrophobic tail to achieve target emulsification or wetting performance in personal care or industrial detergent applications.

Cellular Permeability Probe with a Defined LogP Window

With a measured/calculated LogP of 5.40–5.9 [3][4], this compound resides in a lipophilicity window that balances membrane permeability with manageable aqueous solubility. The biological activity of tridecyloxy-propane derivatives against tumor cell multiplication and microbial targets has been explicitly claimed in EP 0050460 B1 [5], supporting its procurement as a chemical biology probe or a synthetic intermediate in medicinal chemistry programs where the C13 chain length is essential for target engagement.

Quality Control Method Transfer with Pre-Established HPLC Conditions

The published Newcrom R1 reverse-phase HPLC method for this specific compound [3] provides immediate access to a validated analytical protocol, which is absent for the C12 and C14 analogs. Analytical laboratories introducing Propanenitrile, 3-(tridecyloxy)- into their workflow benefit from a proven, MS-compatible method that eliminates the 2–5 days typically required for de novo method development [3], making it the preferred choice for QC-driven procurement where rapid batch release testing is required.

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